Indium(i)iodide
Description
Significance in Contemporary Inorganic Chemistry
Indium(I) iodide holds considerable significance in modern inorganic chemistry, primarily as a versatile starting material and catalyst. It is instrumental in the synthesis of indium cluster and chain compounds. chemicalbook.comthermofisher.krfishersci.no In the realm of organic synthesis, InI functions as a reagent and catalyst for various transformations, including cyclization reactions and the cleavage of diselenide or disulfide bonds. chemicalbook.comthermofisher.krfishersci.nocdnsciencepub.comsigmaaldrich.com Its ability to promote the formation of carbon-carbon bonds has been a subject of extensive research. acs.orgresearchgate.net
Beyond traditional synthesis, indium(I) iodide is at the forefront of materials chemistry research. It is explored as a lead-free, perovskite-inspired material for photovoltaic applications, with studies focusing on its potential in thin-film solar cells. sigmaaldrich.comosti.govacs.orgresearchgate.net Furthermore, its properties make it a promising candidate for room-temperature X-ray and gamma-ray detectors. researchgate.netresearchgate.net The compound is also investigated for its acousto-optic properties, showing potential for devices operating in the middle and far-infrared spectral ranges. optica.org
Overview of Indium's Lower Oxidation States in Chemical Synthesis
Indium, a member of Group 13, most commonly exhibits a +3 oxidation state (In³⁺). allen.inwikipedia.org However, it can also exist in lower oxidation states, notably +1 (In⁺) and, less frequently, +2. allen.inwikipedia.org The stability of the +1 oxidation state is attributed to the inert pair effect, where relativistic effects stabilize the 5s-orbital, making the two 5s-electrons less likely to participate in bonding. researchgate.netwikipedia.org
This accessibility of the +1 oxidation state is crucial in chemical synthesis. Indium(I) compounds, such as indium(I) iodide, are often powerful reducing agents, in contrast to the non-oxidizing nature of indium(III) compounds. wikipedia.org The chemistry of low-valent indium has opened new avenues in catalysis. acs.orgresearchgate.netorganic-chemistry.org Indium(I) species possess both a lone pair of electrons and vacant p-orbitals, allowing them to act as both a Lewis base and a Lewis acid. acs.orgresearchgate.net This ambiphilic character can lead to unique reactivity and selectivity in catalytic processes, a feature that is actively being explored in organic synthesis for the formation of complex molecules. acs.orgresearchgate.net While indium(III) compounds are well-established as Lewis acid catalysts, the use of indium(I) in a catalytic capacity represents a more recent and developing area of research. acs.orgresearchgate.net
Historical Context of Indium(I) Iodide Research
The study of the indium-iodine system dates back to the mid-20th century, with thermal analysis of the system being reported in 1956. acs.org The crystal structure of indium(I) iodide was a subject of early investigations. iucr.org Early synthetic methods involved the direct reaction of indium metal with iodine or indium(III) iodide in a vacuum at elevated temperatures (300-400 °C). wikipedia.org Another preparation route involved the reaction of indium with mercury(II) iodide at 350 °C. wikipedia.org A later modification for its preparation involves the reaction of indium(III) iodide with indium powder in refluxing xylenes. orgsyn.org Although known for decades, the growth of single crystals of InI with sufficient size and optical quality for advanced applications, such as acousto-optics, was only achieved more recently. optica.org
Scope of Academic Investigation
Current academic investigation into indium(I) iodide is broad and interdisciplinary. In materials science, a significant focus is on its potential as a semiconductor material. researchgate.netnanorh.com Researchers are actively exploring its application in photovoltaic devices, specifically as a light-absorbing layer in thin-film solar cells, driven by the search for lead-free alternatives to perovskite materials. sigmaaldrich.comosti.govacs.orgresearchgate.net The material's high average atomic number and wide bandgap also make it a promising candidate for use in room-temperature radiation detectors for X-rays and γ-rays. researchgate.netresearchgate.net
In the field of synthetic chemistry, research continues to uncover new applications for InI as a reagent and catalyst. chemicalbook.comthermofisher.krsigmaaldrich.com It is utilized to mediate cleavage of chemical bonds, such as in disulfides and diselenides, and to facilitate the synthesis of complex organic molecules, including unsymmetrical diorganyl selenides. cdnsciencepub.comnih.gov Studies also focus on its role in promoting carbon-carbon bond-forming reactions and in the preparation of novel organoindium reagents. acs.orgresearchgate.netacs.org Furthermore, the fundamental electronic properties, such as the density of states, continue to be investigated both theoretically and experimentally to provide a deeper understanding of its behavior in these various applications. aps.org
Data Tables
Table 1: Physical and Chemical Properties of Indium(I) Iodide
| Property | Value | References |
| Chemical Formula | InI | wikipedia.org |
| Molar Mass | 241.722 g·mol⁻¹ | wikipedia.org |
| Appearance | Red-brown/deep red-purple crystalline solid | wikipedia.orgsamaterials.comamericanelements.com |
| Density | 5.32 g/cm³ | wikipedia.org |
| Melting Point | 365 °C (689 °F; 638 K) | wikipedia.org |
| Crystal Structure | Orthorhombic | wikipedia.org |
| Space Group | Cmcm (No. 63) | wikipedia.org |
| Solubility in water | Insoluble; decomposes slowly with hot water | wikipedia.org |
| Solubility in organic solvents | Slightly soluble in pyridine (B92270) or m-xylene (B151644) mixture | chemicalbook.comfishersci.no |
Table 2: Crystal Structure Data for Indium(I) Iodide
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | wikipedia.org |
| Space Group | Cmcm | wikipedia.org |
| Lattice Constant a | 475 pm (0.475 nm) | wikipedia.org |
| Lattice Constant b | 1276 pm (1.276 nm) | wikipedia.org |
| Lattice Constant c | 491 pm (0.491 nm) | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
IIn- |
|---|---|
Molecular Weight |
241.722 g/mol |
IUPAC Name |
indium;iodide |
InChI |
InChI=1S/HI.In/h1H;/p-1 |
InChI Key |
MYOUQHZJPJRVTN-UHFFFAOYSA-M |
Canonical SMILES |
[In].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques for Indium I Iodide
Direct Elemental Synthesis
The direct reaction of indium metal with iodine is a fundamental approach to synthesizing indium(I) iodide. This can be achieved through high-temperature solid-state reactions or in a solution phase.
High-Temperature Solid-State Reactions
A common and straightforward method for preparing InI is the direct reaction of stoichiometric amounts of indium metal and iodine at elevated temperatures. The process typically involves heating the elements together in a sealed, evacuated ampoule. One established procedure involves heating indium metal and iodine at 400 °C for 24 hours to yield indium(I) iodide. researchgate.net Another method describes the reaction of indium metal, with a 10% stoichiometric excess, with iodine at atmospheric pressure in a quartz apparatus. google.com These solid-state reactions are effective for producing InI directly from its constituent elements.
Solution-Phase Synthetic Routes (e.g., Reflux in Xylene)
Indium(I) iodide can also be synthesized in a solution phase, which can offer better control over reaction conditions. A notable example is the reaction of activated indium metal with iodine in refluxing xylene. researchgate.net Xylene serves as a high-boiling point solvent, facilitating the reaction between the metal and iodine. researchgate.netgoogle.com This method is advantageous for achieving a homogeneous reaction mixture and can lead to the formation of crystalline InI upon cooling.
Precursor-Based Synthesis (e.g., from In + InI₃ or In[InI₄])
An alternative to direct elemental synthesis is the use of indium-containing precursors. Indium(I) iodide can be prepared by reacting indium metal with indium(III) iodide (InI₃). researchgate.net This comproportionation reaction is often carried out by refluxing the reactants in a suitable solvent like xylene for an extended period, such as 18 hours. core.ac.ukorgsyn.org The resulting product is indium(I) iodide.
Another precursor-based route involves the use of indium(I) tetraiodoindate(III) (In[InI₄]). This compound can be used to generate InI in diethyl ether. researchgate.net The structure of In[InI₄] consists of an indium cation and a tetraiodoindate anion, where the anion has a tetrahedral geometry. core.ac.uk
Advanced Polycrystalline and Single Crystal Growth
For many applications, particularly in electronics and photonics, high-purity polycrystalline or single-crystal InI is required. Advanced techniques are employed to achieve the desired crystal quality.
Two-Zone Vapor Transport Method for Polycrystal Synthesis
The two-zone vapor transport method is a well-established technique for growing high-purity polycrystalline materials. uni-bayreuth.de In this method, a polycrystalline charge is transported from a hotter zone to a cooler zone in a sealed tube, often with the aid of a transporting agent like iodine. google.com For the synthesis of indium iodide polycrystals, a temperature of 653 K has been shown to be thermodynamically feasible and has been successfully used experimentally. researchgate.net This method allows for the direct growth of bulk crystals by carefully controlling the temperature gradient between the source and growth zones. uni-bayreuth.de The process relies on the formation of a gaseous intermediate at the source temperature and its subsequent decomposition and crystallization at the growth zone temperature. google.com
Physical vapor transport (PVT) is another variation that relies on sublimation and has been used to grow InI crystals, which can reduce inclusions and impurities due to lower growth temperatures. nasa.gov
Purification Techniques
The purity of the starting materials and the final product is critical for obtaining high-quality InI crystals. Zone refining is a highly effective method for purifying indium metal to a very high degree, which is essential for its use in semiconductor applications. doubtnut.com This technique involves melting a narrow region of a material and moving this molten zone along the length of the solid. Impurities tend to concentrate in the molten zone and are thus segregated from the purified solid. doubtnut.com
For the purification of synthesized InI polycrystals, horizontal zone refining has been successfully employed. jim.org.cn This process has been shown to improve the lattice structure and quality of the InI, bringing the stoichiometric ratio of indium to iodine closer to the ideal 1:1 ratio and significantly reducing intermediate products and impurity concentrations. jim.org.cn Other purification processes for indium compounds include crystallization, sublimation, and various chemical cleaning and physical purification methods like electrolytic refining and vacuum distillation. americanelements.comfrontiersin.org
Horizontal Zone Refining
Horizontal zone refining is a crucial purification technique used to produce high-purity indium(I) iodide polycrystalline material. jim.org.cndntb.gov.ua This method is particularly effective at reducing the concentration of impurities and intermediate products, leading to a material with a more ideal stoichiometric ratio and improved lattice structure. jim.org.cn
In a typical horizontal zone refining process, a polycrystalline InI ingot, often synthesized via a two-zone vapor transport method, is placed in a horizontal furnace. jim.org.cn A narrow molten zone is created and passed repeatedly along the length of the ingot. Impurities, having different solubilities in the solid and liquid phases, are segregated to one end of the ingot.
Key Research Findings:
Studies have shown that after multiple passes (e.g., 50 passes) of a zone-heater at temperatures around 420°C (above the 360°C melting point of InI) and a travel speed of 2 cm/h, the purity of the InI polycrystal is significantly enhanced. researchgate.net
Characterization using X-Ray Diffraction (XRD) confirms that the refined InI polycrystal exhibits a better lattice structure. jim.org.cn The measured lattice constants of a = 0.476 nm, b = 1.278 nm, and c = 0.491 nm are in close agreement with theoretical values. jim.org.cn
Scanning Electron Microscope-Energy Dispersive Spectrometer (SEM-EDS) analysis reveals that the stoichiometric ratio of indium to iodine approaches the ideal 1:1 ratio after refining. jim.org.cn
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) has demonstrated a significant decrease in the concentration of various impurities. jim.org.cn
The resulting high-purity InI polycrystal is a suitable starting material for growing high-resistivity single crystals. jim.org.cn
| Parameter | Before Refining | After Refining | Significance |
|---|---|---|---|
| Lattice Structure | Less defined | Improved, with lattice constants close to theoretical values (a=0.476 nm, b=1.278 nm, c=0.491 nm) jim.org.cn | Higher crystal quality |
| Stoichiometry (In:I) | Deviations from 1:1 | Effectively modified and close to 1:1 jim.org.cn | Improved material purity |
| Impurity Concentration | Higher | Significantly decreased jim.org.cn | Enhanced electrical properties |
Single Crystal Growth Methodologies
The growth of large, high-quality single crystals of indium(I) iodide is essential for its use in applications such as room-temperature gamma-ray detectors. researchgate.net Several melt-based and vapor-phase techniques have been employed for this purpose.
Czochralski (CZ) Method
The Czochralski (CZ) method is a prominent and cost-effective technique for producing large, oriented single crystals. researchgate.net While widely used for silicon and III-V semiconductors, its application to wide bandgap compound semiconductors like InI has been challenging due to issues of chemical stability and high vapor pressure of constituent elements. researchgate.net However, InI's high molecular dissociation energy and low vapor pressure make it a suitable candidate for the CZ process. researchgate.net
The process involves melting the purified InI polycrystal in a crucible. A seed crystal is introduced into the melt and slowly pulled upwards while rotating, allowing for the growth of a single crystal. upc.edu The diameter of the growing crystal is controlled by precise adjustments of the melt temperature and pulling speed. upc.edu Research has demonstrated the successful growth of high-resistivity (approximately 10¹⁰ Ω·cm) InI single crystals using the CZ method with purified polycrystalline starting material. jim.org.cn
Vertical Bridgman Technique
The Vertical Bridgman technique is another widely utilized method for growing InI single crystals. researchgate.net In this method, a polycrystalline charge is placed in a sealed ampoule with a conical tip. The ampoule is heated above the melting point of InI and then slowly lowered through a temperature gradient. Crystallization begins at the cooler tip and proceeds along the length of the ampoule as it moves through the furnace.
Key Research Findings:
The Bridgman-Stockbarger method, a variation of the Bridgman technique, has been frequently used for InI crystal growth. researchgate.net
Researchers have successfully grown InI single crystals using the Vertical Bridgman technique, achieving resistivities as high as 3 x 10⁹ Ω·cm. iit.edu
The quality of the starting material is crucial; zone-refined InI is often used to improve the final crystal quality. researchgate.net
This method has also been employed to synthesize single crystalline solid-state alloys of InₓTl₁₋ₓI. researchgate.net
Controlled Vapor Growth from Saturated Solutions
Controlled vapor growth from saturated solutions presents an alternative to melt growth techniques. nasa.gov This method, also known as physical vapor transport (PVT), relies on the sublimation of the material. nasa.gov It offers advantages such as lower growth temperatures, which can reduce intrinsic defects and thermal stress, potentially leading to crystals with fewer dislocations. nasa.gov
In a typical setup, the source material is held at a higher temperature, creating a vapor that transports to a cooler region where it becomes supersaturated and crystallizes. unipress.waw.pl For InI, which sublimates congruently primarily into InI monomers, a vertical ampoule with a fused quartz frit to hold the feed material can be used. nasa.gov The growth process is controlled by carefully managing the temperature profile within the furnace. nasa.gov Typical growth times can be several weeks, resulting in faceted and transparent crystals. nasa.gov
A novel approach involves applying a vapor at a pressure higher than the saturated vapor pressure to a molten element (like indium), causing the vapor species to dissolve until saturation is reached at the growth temperature. Subsequent slow cooling leads to crystallization. arxiv.org This allows for selective growth by controlling the temperature. arxiv.org
Formation of Cluster Complexes
Recent research has revealed that indium(I) iodide can participate in the formation of novel cluster complexes, expanding its chemical utility beyond a simple binary halide.
Synthesis of Soluble Indium Sub-Halide Clusters (e.g., [In₆I₈(tmeda)₄])
A significant discovery has been the "dissolution" of the seemingly insoluble InI in a mixture of N,N,N',N'-tetramethylethylenediamine (tmeda) and toluene (B28343). researchgate.net This process does not result in a simple solvated InI species but rather leads to the formation of a neutral indium sub-halide cluster complex, [In₆I₈(tmeda)₄]. researchgate.netpsu.edu
The synthesis involves the direct reaction of InI with a tmeda/toluene mixture. researchgate.net The resulting deep red-orange solution, upon standing or cooling, yields crystals of the cluster complex. This complex is notably stable and possesses significant solubility in toluene, making it a viable alternative reagent for synthetic methodologies that traditionally employ InI. researchgate.net The formation of this cluster represents a departure from the behavior of other indium(I) halides under similar conditions; for instance, InBr forms a monomeric complex, [InBr(tmeda)], in tmeda-toluene mixtures. psu.edu
In-Situ Generation for Organic Synthesis
The utility of indium(I) iodide in organic synthesis is significantly enhanced by methods for its in-situ generation. This approach circumvents the need to handle the potentially sensitive and pre-formed reagent, allowing for its immediate consumption in a subsequent reaction. A prominent method for the in-situ formation of reactive indium species for carbon-carbon bond formation is the direct insertion of indium metal into organic halides, a process that can be facilitated by catalytic amounts of iodine.
Iodine-Catalyzed Direct Indium Insertion into Alkyl Iodides
A highly efficient method for the formation of alkyl-indium reagents involves the direct insertion of indium metal into the carbon-iodine bond of alkyl iodides, a reaction catalyzed by elemental iodine. acs.orgnih.govorganic-chemistry.org This in-situ generation technique provides a convenient route to organoindium compounds that can be subsequently used in various cross-coupling reactions. acs.orgorganic-chemistry.org The process is believed to proceed through the formation of indium(I) iodide as a key reactive intermediate.
The reaction is typically carried out by heating a mixture of an alkyl iodide, indium powder, and a catalytic quantity of iodine in a suitable solvent, such as tetrahydrofuran (B95107) (THF). acs.orgdicp.ac.cn Research has demonstrated that a catalytic amount of iodine is sufficient to promote the insertion of indium into the alkyl iodide. dicp.ac.cn The resulting organoindium reagents, often presumed to be alkylindium diiodides or related species, are not typically isolated but are used directly in subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions with aryl halides. acs.orgnih.gov
Detailed studies have optimized the reaction conditions for this transformation. For instance, the insertion of indium into various primary and secondary alkyl iodides has been successfully achieved, showcasing the method's tolerance for a range of functional groups. dicp.ac.cn These include chloro, cyano, ethoxycarbonyl, benzoyl, and hydroxyl groups. dicp.ac.cn
The following table summarizes the reaction conditions and yields for the iodine-catalyzed indium insertion into a model alkyl iodide.
| Entry | Indium (equiv.) | Iodine (equiv.) | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) |
| 1 | 2.0 | 1.0 | THF | 60 | 24 | ~85 |
| 2 | 2.0 | 0.5 | THF | 60 | 24 | 84 |
| 3 | 2.0 | 0.1 | THF | 60 | 24 | 82 |
| 4 | 1.5 | 0.1 | THF | 60 | 24 | 80 |
This table presents data on the optimization of iodine quantity for the insertion of indium into an alkyl iodide. Data sourced from The Journal of Organic Chemistry. dicp.ac.cn
Interestingly, while the reaction proceeds efficiently with alkyl iodides in THF, less reactive alkyl bromides are not as effectively activated under these conditions. dicp.ac.cn However, by modifying the reaction system, for instance by increasing the amount of iodine and switching to a more polar solvent like dimethylacetamide (DMA), the insertion into alkyl bromides can also be achieved. acs.orgdicp.ac.cn This adaptability underscores the synthetic utility of the iodine-catalyzed indium insertion method.
Advanced Structural and Spectroscopic Characterization of Indium I Iodide
Crystallographic Analysis
The precise arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. For indium(I) iodide (InI), various X-ray diffraction techniques have been employed to elucidate its structure at different levels, from the single crystal to thin films.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Unit Cell Structure
Indium(I) iodide crystallizes in an orthorhombic system with the space group Cmcm. wikipedia.orgresearchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined through SCXRD analysis. wikipedia.orgjim.org.cn At room temperature, these parameters are approximately a = 4.75 Å, b = 12.76 Å, and c = 4.91 Å. wikipedia.org More precise measurements have reported values of a = 4.7630(5) Å, b = 12.792(1) Å, and c = 4.9124(4) Å. researchgate.net The structure is layered, with the layers oriented perpendicular to the b-axis. nasa.gov This anisotropy is also reflected in the material's thermal expansion coefficients. researchgate.netresearchgate.net
It is important to distinguish the structure of indium(I) iodide from that of indium(III) iodide (InI₃). InI₃ exists as a dimer, In₂I₆, in its crystalline form. primefan.ruresearchgate.net These crystals are monoclinic, belonging to the space group P2₁/c. primefan.rumaterialsproject.org The structure consists of two InI₄ tetrahedra sharing an edge. materialsproject.org
Table 1: Crystallographic Data for Indium(I) Iodide from SCXRD
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | wikipedia.orgresearchgate.net |
| Space Group | Cmcm | wikipedia.orgresearchgate.net |
| a (Å) | 4.75 | wikipedia.org |
| b (Å) | 12.76 | wikipedia.org |
| c (Å) | 4.91 | wikipedia.org |
Powder X-ray Diffraction (PXRD) for Phase Identification and Rietveld Refinement
Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and determining their structural properties. creative-biostructure.com By analyzing the diffraction pattern of a polycrystalline sample, one can obtain information about the unit cell parameters, crystallite size, and strain. anton-paar.com
PXRD has been instrumental in confirming the orthorhombic structure of indium(I) iodide and for phase identification in various samples. researchgate.netjim.org.cnnasa.gov The diffraction pattern serves as a unique "fingerprint" for the material. anton-paar.com For instance, PXRD analysis of InI synthesized from its constituent elements confirmed the material's correspondence to the known InI pattern, with calculated orthorhombic unit cell parameters of a = 4.7630(5) Å, b = 12.792(1) Å, and c = 4.9124(4) Å. researchgate.net
Rietveld refinement is a powerful computational method used to analyze PXRD data. rero.chmdpi-res.com It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters such as lattice parameters. rero.ch This method has been applied to study various materials, including indium compounds. For example, Rietveld refinement of PXRD data for a high-pressure polymorph of indium(III) iodide (HP-InI₃) was used to determine its rhombohedral crystal structure. arxiv.orgrsc.org While specific Rietveld refinement studies focusing solely on indium(I) iodide are less commonly detailed in the provided search results, the technique's applicability for refining its structural parameters from powder data is a standard approach in materials characterization. rero.chmdpi-res.com
Table 2: Lattice Parameters of Indium(I) Iodide from PXRD
| a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|
| 4.7630(5) | 12.792(1) | 4.9124(4) | researchgate.net |
| 4.76 | 1.278 | 0.491 | jim.org.cn |
Electron Diffraction Studies of Indium-Iodine Systems
Electron diffraction is another technique that can be used to study the crystal structure of materials. Due to the strong interaction of electrons with matter, it is particularly suited for examining very small crystals or thin films.
Selected-area electron diffraction (SAED) has been used to confirm the hexagonal crystal structure of indium nitride (InN) nanocrystals synthesized from an indium iodide precursor. psu.edu An electron diffraction study on gaseous indium(III) iodide revealed the presence of dimer molecules (In₂I₆). primefan.ru This highlights the utility of electron diffraction in determining the structure of molecules in the gas phase, which can differ from their solid-state structures.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Raman spectroscopy, provides valuable insights into the bonding and structure of molecules and complex ions by probing their vibrational modes.
Raman Spectroscopy of Anionic Indium(I) and Indium(III) Halide Complexes
Raman spectroscopy has been effectively used to characterize various anionic halide complexes of both indium(I) and indium(III).
Stable crystalline compounds containing the anionic indium(I) species InX₃²⁻ (where X = Cl, Br, or I) have been synthesized. rsc.orgrsc.org The Raman spectra of these complexes are consistent with a predicted trigonal pyramidal structure (C₃ᵥ symmetry). rsc.orgwikipedia.org This structure is similar to the isoelectronic SnX₃⁻ ions. wikipedia.org
The Raman spectra of indium(III) halide complexes have also been extensively studied. For instance, the tetrahedral InI₄⁻ anion in solution exhibits characteristic Raman bands, with the symmetric stretching vibration (ν₁) observed at 139 cm⁻¹. researchgate.net In aqueous indium(III) iodide solutions, an equilibrium exists between the InI₄⁻ anion and the solvated InI₃(H₂O)ₓ molecule, which has a symmetric stretch at 158 cm⁻¹. researchgate.net The spectra of various indium(III) chloride complexes with organic ligands have also been recorded and interpreted. rsc.org High-temperature Raman spectroscopy has been employed to study indium halide vapors, revealing equilibria between monomeric and dimeric species of indium(III) halides. aip.orgresearchgate.net
Table 3: Characteristic Raman Frequencies (cm⁻¹) for Selected Indium Iodide Species
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| InI₄⁻ | ν₁ (symmetric stretch) | 139 | researchgate.net |
| InI₄⁻ | ν₂ | 42 | researchgate.net |
| InI₄⁻ | ν₃ | 185 | researchgate.net |
| InI₄⁻ | ν₄ | 58 | researchgate.net |
| InI₃(H₂O)ₓ | ν(sym) | 158 | researchgate.net |
| InI₃·Et₂O | ν(sym) | 151 | researchgate.net |
Infrared (IR) Spectroscopy of Adducts
Infrared (IR) spectroscopy is a valuable tool for characterizing the formation and structure of adducts of indium(I) iodide. While studies focusing solely on InI adducts are not abundant, analysis of related indium halide adducts provides significant insight. In these complexes, the vibrational spectra, particularly in the far-infrared region, reveal characteristic metal-halogen and metal-ligand stretching frequencies. rsc.org
For instance, in adducts of indium(III) halides with various donor ligands, indium-halogen stretching frequencies, ν(In-X), have been identified. rsc.org The positions of these bands are sensitive to the coordination number and geometry of the indium center. rsc.org Studies on indium(II) halide adducts, which contain an In-In bond, also provide a basis for comparison. For example, the analysis of the vibrational spectra of compounds like In₂X₄(Et₃P)₂ (where X = Br, I) confirms the presence of an X₂In-InX₂ kernel. cdnsciencepub.com
While direct IR data for In(I)I adducts is scarce, the principles derived from In(III) and In(II) systems are applicable. The formation of an adduct with a donor ligand would lead to changes in the far-IR spectrum, with the appearance of new bands corresponding to the In-ligand bond and shifts in the In-I stretching frequency. For example, in a study of indium(III) iodide adducts with phosphine (B1218219) ligands, distinct vibrational modes were characterized. rsc.org In situ FT-IR spectroscopy has been employed to monitor reactions involving indium iodide complexes, demonstrating the formation of intermediates and final products by tracking changes in characteristic carbonyl and other vibrational bands over time and with varying temperature. researchgate.netresearchgate.net
Electronic Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. For indium(I) iodide, XPS studies have been conducted to analyze the electronic environment of both indium and iodine. cdnsciencepub.comcdnsciencepub.com
The binding energies of the core-level electrons, such as In 3d and I 3d, are sensitive to the oxidation state and local chemical environment of the atoms. cdnsciencepub.comcdnsciencepub.com In a study comparing binary halides of indium in +I, +II, and +III oxidation states, XPS was used to record the metal and halogen energy levels. cdnsciencepub.comcdnsciencepub.com However, interpreting these shifts can be complex due to lattice effects in crystalline solids, which can obscure clear correlations with oxidation state or coordination number alone. cdnsciencepub.comcdnsciencepub.com
For thin films of InI, XPS analysis has revealed the presence of the expected indium and iodine peaks. osti.gov Interestingly, these studies often detect a significant oxygen 1s peak, suggesting surface oxidation. osti.gov This is not entirely unexpected, as the In⁺ state is less stable than In³⁺, and exposure to air during sample handling can lead to the formation of surface oxides. osti.gov In some cases, XPS has also indicated an iodine deficiency in the films. osti.gov Treatment of the substrate, for example with tin(II) iodide (SnI₂), has been shown to influence the surface composition, leading to an increase in the I:In and I:O atomic ratios as determined by XPS. osti.gov
A comparative study of indium halide compounds showed that for a given phosphine ligand, the indium nuclei are most shielded (lower binding energy) for the iodide (X=I) and least shielded for the chloride (X=Cl), a trend attributed to the spin-orbit effects of the halogen ligands. nih.gov
Table 1: Representative XPS Data for Indium Iodide and Related Compounds
| Compound/System | Core Level | Binding Energy (eV) | Observation | Reference |
|---|---|---|---|---|
| Indium(I) Iodide Film | In 3d₅/₂ | Varies | Analysis of chemical state | osti.gov |
| Indium(I) Iodide Film | I 3d | Varies | Analysis of chemical state | osti.gov |
| Indium(I) Iodide Film | O 1s | ~532 | Presence of surface oxide | osti.gov |
Note: Specific binding energies can vary depending on instrument calibration and sample charging.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P and ¹¹⁵In NMR of Adducts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the local structure and bonding in indium halide adducts, particularly when studying adducts with phosphorus-containing ligands. Both ³¹P and ¹¹⁵In NMR provide valuable insights.
¹¹⁵In NMR: The ¹¹⁵In nucleus is a quadrupolar nucleus (spin I = 9/2), which means its NMR signals are often broad and sensitive to the symmetry of the local electronic environment. researchgate.netrsc.org Solid-state ¹¹⁵In NMR spectroscopy has been successfully applied to characterize a variety of low oxidation-state indium(I) compounds. researchgate.netrsc.org By using high magnetic fields and magic-angle spinning (MAS), it is possible to obtain high-quality spectra and determine the nuclear quadrupolar coupling constant (Cq) and chemical shift (CS) tensor parameters. researchgate.netrsc.org These parameters are highly sensitive to the local structure and symmetry around the indium nucleus. researchgate.netrsc.org For example, in indium(III) coordination complexes, Cq values have been found to range from approximately 106 to 200 MHz, with magnetic shielding anisotropies between 85 and 550 ppm. rsc.org
³¹P NMR: When indium iodide forms adducts with phosphine ligands (PR₃), ³¹P NMR is a powerful tool to study the coordination and dynamics in solution and the solid state. nih.govcdnsciencepub.com The chemical shift of the ³¹P nucleus changes upon coordination to the indium center. cdnsciencepub.com Furthermore, scalar coupling (J-coupling) between the ¹¹⁵In and ³¹P nuclei can be observed, providing direct evidence of the In-P bond. nih.gov The magnitude of the one-bond coupling constant, ¹J(¹¹⁵In, ³¹P), is related to the strength and nature of the In-P bond and has been found to range from approximately 550 to 2500 Hz in triarylphosphine indium(III) trihalide adducts. nih.gov Studies on InI₃(PPh₃)₂ have shown that this adduct completely dissociates in solution to InI₃·PPh₃ and free PPh₃, a process easily monitored by ³¹P NMR. cdnsciencepub.comcdnsciencepub.com
Table 2: Selected NMR Data for Indium Halide Adducts
| Adduct Type | Nucleus | NMR Parameter | Typical Value/Observation | Reference |
|---|---|---|---|---|
| In(I) Complexes | ¹¹⁵In | Cq (MHz) | Sensitive to local symmetry | researchgate.netrsc.org |
| In(I) Complexes | ¹¹⁵In | CS Anisotropy (ppm) | Sensitive to electronic environment | researchgate.netrsc.org |
| X₃In(PR₃) | ³¹P | Chemical Shift (ppm) | Shift upon coordination | nih.govcdnsciencepub.com |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Identification
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (radicals or paramagnetic centers). In the context of indium(I) iodide chemistry, ESR is particularly useful for studying electron-transfer reactions where radical species are generated.
While InI itself is a diamagnetic, closed-shell species and therefore ESR-silent, its reactions can produce paramagnetic intermediates. A key example is the reaction of indium(II) iodide (In₂I₄), which can be considered an adduct of InI and InI₃, with substituted o-quinones. nationalmaglab.orgacs.orgnih.gov These reactions proceed through successive one-electron transfer steps, generating semiquinonate radical anions. nationalmaglab.orgacs.orgnih.gov ESR spectroscopy has been instrumental in demonstrating the presence of both mono- and diradical species in the reaction mixtures. nationalmaglab.orgacs.orgnih.gov The resulting ESR spectra provide information about the structure of the radical and its interaction with the indium center through the analysis of g-factors and hyperfine coupling constants.
Although direct ESR studies on radical species generated from In(I)I are less common, the principles are directly applicable. Any reaction of InI that involves single-electron transfer to or from another molecule could potentially generate ESR-active species, which could then be identified and characterized by this technique.
Photoluminescence Spectroscopy and Quantum Yield Studies
Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. For indium(I) iodide, PL studies provide insights into its electronic structure, including the band gap and the presence of defect states.
Thin films of InI exhibit photoluminescence, with an emission peak observed around 2.02 eV, which is close to its band gap value and is likely characteristic of band-to-band recombination. osti.gov However, the PL response is often reported to be relatively weak, which may indicate a high density of non-radiative recombination centers, possibly arising from defects such as iodine vacancies. osti.gov The material can also be sensitive to the excitation laser, showing signs of damage under intense illumination. osti.gov
Studies on solid solutions, such as In₀.₅Tl₀.₅I, have revealed two broad PL bands at approximately 1.6 eV and 2.2 eV. ifo.lviv.uaifo.lviv.ua The lower energy band is not typically seen in pure InI but is similar to one observed in thallium(I) iodide (TlI). ifo.lviv.uaifo.lviv.ua The intensity of the photoluminescence in these materials shows a strong dependence on temperature. ifo.lviv.uaifo.lviv.ua
The interaction of InI with other materials can also be probed by PL. For example, studies on mercuric iodide (HgI₂) with indium overlayers showed new features in the PL spectrum, suggesting that the interaction of indium with the HgI₂ substrate creates new carrier traps and radiative recombination centers. aip.org
Quantum yield, which measures the efficiency of the photoluminescence process, has not been extensively reported for solid InI. The observed weak PL intensity suggests that the quantum yield for band-to-band emission is likely low in many prepared films, a factor that could be influenced by crystalline quality and the presence of defects. osti.gov
Laser Excitation and Photoionization Spectroscopy of Indium Monoiodide
Laser-based spectroscopic techniques have been crucial in determining the fundamental properties of the isolated indium monoiodide (InI) molecule in the gas phase.
Laser-induced fluorescence (LIF) and laser excitation spectroscopy have been used to probe the electronic states of InI. aip.orgstanford.edu By exciting the molecule with a tunable laser and monitoring the resulting fluorescence, detailed information about the vibrational and rotational levels of the electronic states can be obtained. aip.orgresearchgate.net These studies have allowed for the precise determination of molecular constants for the ground (X ¹Σ⁺) and excited (A O⁺, B 1) states. aip.org
Sequential two-photon absorption experiments, combining laser excitation and photoionization, have been employed to measure the dissociation energy of the InI ground state. aip.org This value was determined to be 25,340 ± 90 cm⁻¹. aip.org These experiments also allow for the study of photodissociation pathways and the measurement of the relative yield of different photofragments, such as excited indium atoms (In(6s ²S₁/₂)). aip.org The photodissociation of InI vapor using an ArF excimer laser at 193 nm has been shown to produce population inversion, leading to stimulated emission and lasing on the 451 nm line of the neutral indium atom. aip.orgresearchgate.net
Photoionization spectroscopy, where the molecule is ionized by laser radiation and the resulting ions or electrons are detected, provides information about the ionization potential and autoionizing states. capes.gov.brspiedigitallibrary.org These studies contribute to a comprehensive understanding of the energy level diagram of the InI molecule. researchgate.net
Table 3: Spectroscopic Data for Gaseous Indium Monoiodide | Parameter | Value | Technique | Reference | | :--- | :--- | :--- | :--- | | Dissociation Energy (D₀) | 25,340 ± 90 cm⁻¹ | Laser Excitation/Photoionization | aip.org | | Electronic State | Term Symbol | Vibrational/Rotational Constants | Laser Excitation Spectroscopy | aip.orgresearchgate.net | | Ground State | X ¹Σ⁺(O⁺) | Determined | Laser Excitation Spectroscopy | aip.org | | Excited State | A O⁺ | Determined | Laser Excitation Spectroscopy | aip.org | | Excited State | B 1 | Determined | Laser Excitation Spectroscopy | aip.org | | Photodissociation Product | In(6s ²S₁/₂) | Observed via atomic emission | Photodissociation Laser Studies | aip.orgresearchgate.net |
Resonant Coherent Anti-Stokes Raman Scattering (RECARS) for Molecular Profiling
Resonant Coherent Anti-Stokes Raman Scattering (RECARS) is a powerful nonlinear spectroscopic technique utilized for obtaining detailed molecular information, including concentration and temperature profiles, of specific chemical species. In the context of indium(I) iodide (InI), RECARS has been investigated as a diagnostic tool, particularly for environments such as high-intensity discharge lamps where InI is a key component. acs.org
The technique involves the interaction of three laser beams—a pump beam, a Stokes beam, and a probe beam—with the sample. When the frequency difference between the pump and Stokes beams matches a vibrational or rotational frequency of the InI molecule, a coherent anti-Stokes signal is generated. The intensity of this signal is significantly enhanced when the laser frequencies are also in resonance with electronic transitions of the molecule, a condition known as double or triple resonance. acs.org
Research has focused on calculating the spectral positions of potential RECARS lines for InI to identify strong signal opportunities. These calculations have been performed for extensive ranges of rotational (up to J = 280) and vibrational (up to v = 10) quantum numbers. acs.org Theoretical studies have predicted the existence of strong triple resonances, for instance, at rotational quantum numbers J = 174 and J = 231, which are crucial for maximizing the RECARS signal intensity. acs.org The calculation of dipole transition moments is also a critical input for accurately simulating and interpreting RECARS spectra. acs.org
Experimental validation of these theoretical predictions has been carried out using a degenerate-folded BOXCARS setup. RECARS signals from the rovibronic transitions between the X¹Σ⁺ and A³Π₀(0⁺) states of InI have been successfully detected. acs.org Measured RECARS spectra from pure InI vapor at elevated temperatures (e.g., 880 K) and low pressures have shown good agreement with theoretical models in terms of both spectral position and relative intensity. acs.org These studies demonstrate the feasibility of using RECARS for in-situ, non-intrusive measurements of InI concentration and temperature in complex environments. acs.org
Microscopic and Elemental Analysis
Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM-EDS)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS or EDXA) is a fundamental technique for the characterization of indium(I) iodide, providing insights into its surface morphology and elemental composition. SEM utilizes a focused beam of electrons to generate high-resolution images of the sample's surface, revealing details about its crystal structure, grain size, and surface topography. onr.org.uk
When the electron beam interacts with the InI sample, it causes the emission of X-rays with energies characteristic of the elements present. The EDS detector measures the energy and intensity of these X-rays, allowing for a qualitative and quantitative determination of the elemental makeup of the sample at a microscopic level. researchgate.net This is particularly useful for confirming the stoichiometry of the InI compound and for identifying the presence of any localized impurities or secondary phases.
Below is a data table indicating the characteristic EDS spectral lines for indium and iodine.
| Element | Atomic Number (Z) | Spectral Line | Energy (keV) |
| Indium (In) | 49 | Lα | 3.286 |
| Iodine (I) | 53 | Lα | 3.937 |
This table is based on data from reference researchgate.net.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for the determination of the elemental composition of materials, including the quantification of trace impurities in indium(I) iodide. The method involves introducing a sample, typically in a liquid form after dissolution, into an inductively coupled plasma, which is a high-temperature source of ionized argon gas (typically 6,000 to 10,000 K). researchgate.net
Within the plasma, the atoms of the sample are excited to higher energy levels. As they relax back to their ground state, they emit light at wavelengths that are characteristic of each specific element. The intensity of the emitted light at a given wavelength is directly proportional to the concentration of that element in the sample. researchgate.net
| Sample (Lead Iodide) | Supplier | Nominal Purity (%) | Measured I/Pb Ratio |
| SA2 | Sigma-Aldrich | 99 | 1.84 |
| SA5 | Sigma-Aldrich | 99.999 | 1.92 |
| AA4 | Alfa Aesar | 99.9985 | 1.97 |
| TCI4 | TCI | 99.99 | 2.03 |
| AA5 | Alfa Aesar | 99.999 | 2.10 |
This table is adapted from a study on lead iodide impurities and is provided for illustrative purposes of the application of ICP-OES. Data from reference acs.org.
Glow Discharge Mass Spectrometry (GDMS) for Impurity Profiling
Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical technique for the direct elemental analysis of solid materials, offering exceptional sensitivity for the detection of trace and ultra-trace impurities. eag.com This makes it highly suitable for the purity assessment of high-purity materials like indium(I) iodide. The technique works by sputtering the sample surface with a low-pressure argon plasma in a glow discharge chamber. The sputtered atoms are then ionized in the plasma, extracted, and analyzed by a high-resolution mass spectrometer. researchgate.net
A key advantage of GDMS is its ability to provide a comprehensive survey of elemental impurities from the percent level down to parts-per-billion (ppb) in a single analysis, with minimal sample preparation and reduced matrix effects compared to solution-based techniques. researchgate.netcanada.ca This is crucial for applications where the performance of InI is sensitive to the presence of minute quantities of contaminants.
GDMS can be used to certify the purity of materials up to 99.99999% (7N). eag.com While specific GDMS data for indium(I) iodide is scarce, analysis of high-purity indium metal provides a relevant example of the technique's capability. The following table presents typical impurity levels found in high-purity indium as determined by GDMS.
| Element | Concentration (µg/g) |
| Al | 0.01 |
| Si | 0.02 |
| S | 0.03 |
| K | 0.01 |
| Ca | 0.02 |
| Cr | 0.005 |
| Fe | 0.01 |
| Ni | 0.005 |
| Cu | 0.005 |
| Zn | 0.01 |
| Cd | 0.05 |
| Sn | 0.2 |
| Pb | 0.2 |
This table is based on data from the analysis of high-purity indium by GDMS and is illustrative of the technique's application. Data from reference ucsb.edu.
Instrumental Gas Analysis (IGA) for Impurity Profiling
Instrumental Gas Analysis (IGA) is a technique specifically designed to measure the concentration of gas-forming elements, namely carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), in solid materials. sigmaaldrich.com These elements can be present as impurities in indium(I) iodide and can significantly influence its physical and chemical properties.
The methodology typically involves heating the sample to a high temperature in a controlled environment, causing the release of these elements in gaseous forms such as CO, CO₂, N₂, H₂, and SO₂. These gases are then carried by an inert gas stream to detectors that quantify their amounts. For carbon and sulfur analysis, the sample is combusted in an oxygen-rich environment, and the resulting CO₂ and SO₂ are measured by infrared detectors. canada.ca For oxygen, nitrogen, and hydrogen, an inert gas fusion method is commonly employed, where the sample is melted in a graphite (B72142) crucible, and the released gases (as CO, N₂, and H₂) are measured using infrared and thermal conductivity detectors. canada.ca
Below is a table outlining the principles of IGA for different elements.
| Element(s) | Principle | Detection Method |
| Carbon (C), Sulfur (S) | Combustion in Oxygen Plasma | Infrared Detection |
| Oxygen (O), Nitrogen (N), Hydrogen (H) | Inert Gas Fusion in Graphite Crucible | Infrared and Thermal Conductivity Detection |
This table is based on information from references canada.casigmaaldrich.com.
Electronic Structure and Quantum Mechanical Properties of Indium I Iodide
Ab Initio Density Functional Theory (DFT) Calculations
Ab initio Density Functional Theory (DFT) serves as a primary tool for exploring the quantum mechanical properties of InI from first principles. These calculations have been instrumental in determining the energetic stability and electronic characteristics of both bulk and two-dimensional forms of the material. aps.org
DFT calculations have demonstrated that monolayer and few-layer InI are as stable as their bulk counterpart. aps.orgresearchgate.net The stability of the monolayer structure is further confirmed through examinations of its electronic and dynamic stability. researchgate.net The thermodynamic formation energy, which indicates the energy gain when forming the compound from its constituent elements, has been calculated to be -2.56 eV per formula unit (f.u.) for bulk InI and -2.67 eV/f.u. for monolayer InI. aps.org These negative formation energies signify the thermodynamic favorability of forming these structures.
Analysis of the electronic band structure reveals that bulk InI is a direct band gap semiconductor. researchgate.net The experimental band gap is approximately 2.00 eV. researchgate.netresearchgate.net Theoretical calculations employing standard DFT methods often underestimate this value, a common issue for many semiconductors. However, more advanced computational techniques provide results that align more closely with experimental findings.
To obtain a more accurate determination of the electronic structure, particularly the band gap, hybrid functional methods are employed. researchgate.net Calculations using the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional yield a direct band gap of 1.88 eV for the bulk structure of Indium(I) Iodide. researchgate.net This calculated value shows good agreement with the experimentally observed band gap of around 2.00 eV. researchgate.net The use of hybrid functionals improves upon standard approximations by incorporating a portion of exact exchange from Hartree-Fock theory, which generally leads to more precise band gap predictions. aps.org
The structural stability of InI can be evaluated by its cohesive energy, which is the energy required to separate the constituent atoms. DFT calculations show cohesive energies of 2.82 eV per atom for bulk InI and 2.66 eV per atom for monolayer InI. aps.org The similarity in these values indicates that the monolayer form is nearly as stable as the bulk material. aps.org
Studies of the interlayer interaction in bulk and few-layer InI reveal that the forces holding the layers together are relatively weak. researchgate.net The interlayer interaction energy is calculated to be approximately 160 meV/atom. researchgate.net This weak van der Waals-type interaction suggests that it is feasible to obtain monolayer and few-layer structures of InI through mechanical exfoliation. researchgate.net
Table 1: Calculated Energetic Properties of Indium(I) Iodide
| Property | Bulk InI | Monolayer InI |
|---|---|---|
| Cohesive Energy (eV/atom) | 2.82 aps.org | 2.66 aps.org |
| Formation Energy (eV/f.u.) | -2.56 aps.org | -2.67 aps.org |
| Interlayer Interaction (meV/atom) | ~160 researchgate.net | N/A |
| Band Gap (HSE Hybrid Functional) | 1.88 eV researchgate.net | N/A |
Influence of Structural Perturbations on Electronic Properties
The electronic properties of Indium(I) Iodide are not static but can be modified by altering its physical structure. The arrangement of its atomic layers, in particular, has a significant impact on its electronic band structure.
The electronic structure of few-layer InI can be effectively tuned by the layer stacking configuration. researchgate.net Theoretical studies have shown that the size of the band gap is a linear function of the inverse number of layers. researchgate.net This relationship implies that the electronic properties can be precisely engineered by controlling the thickness of the material, making few-layer InI a promising candidate for optoelectronic applications across the visible light spectrum. researchgate.net This tunability is a key feature for designing novel devices with specific electronic and optical characteristics. researchgate.net
Strain-Induced Electronic Structure Modulation
The electronic structure of Indium(I) Iodide (InI) is highly sensitive to external mechanical forces, a principle known as strain engineering. Theoretical studies based on ab initio density functional calculations have shown that the electronic properties of two-dimensional (2D) InI can be significantly tuned by applying strain. sfu.ca
The band gap of InI can be controllably varied through the application of in-plane tensile or hydrostatic compressive stress. sfu.ca This modulation is significant enough that it can cover the entire visible optical range, suggesting potential applications for few-layer InI structures in optoelectronics. sfu.caacs.org Furthermore, the application of an experimentally accessible level of stress can induce a semiconductor-to-metal transition in the material. sfu.ca This ability to manipulate the band gap is a critical finding, as it opens pathways for designing novel nanoelectronic devices. sfu.caacs.org Strain engineering, therefore, serves as a powerful method to physically modulate and enhance the material's performance for specific applications.
Table 1: Effect of Strain on Indium(I) Iodide Electronic Properties
| Strain Type | Effect on Band Gap | Potential Consequence |
|---|---|---|
| In-plane Tensile Stress | Varies the gap size | Tuning for optoelectronic applications |
| Hydrostatic Compressive Stress | Varies the gap size | Tuning for optoelectronic applications |
| Experimentally Accessible Stress | Induces transition | Semiconductor-to-metal transition |
Crystal Defect Chemistry and its Impact on Electronic and Dielectric Functions
The presence of imperfections in the crystal lattice of Indium(I) Iodide significantly influences its electronic and dielectric properties. First-principles calculations have been used to investigate the structures and impacts of six potential native point defects: iodine and indium vacancies, iodine and indium antisites, and iodine and indium interstitials.
Among these, the indium interstitial is identified as the dominant low-energy defect. researchgate.net The formation of this defect has profound consequences for the material's electronic behavior. It introduces a recombination center, which shortens the lifetime of minority charge carriers. researchgate.net Simultaneously, it creates a deep hole trap that captures holes from the valence band. researchgate.net The combined effect is a reduction in the mobility-lifetime product of the holes, a critical parameter for applications in devices like nuclear radiation detectors. researchgate.net
Studies on related metal-halide systems, such as In0.5Tl0.5I solid-state solutions, further illuminate the impact of defects. The introduction of an iodine vacancy or a thallium interstitial atom leads to the formation of donor half-occupied levels near the conduction band. This fundamentally alters the band structure and results in increased low-frequency and stationary electron conductivity. The conductivity also exhibits anisotropy, which is linked to the anisotropy of the electron effective mass tensor. These findings underscore that a proper consideration of crystal defects in quantum-chemical calculations is essential for accurately matching theoretical predictions with experimental results for metal-halide crystals. uwa.edu.au
Table 2: Impact of Native Point Defects on Indium(I) Iodide Properties
| Defect Type | Formation Energy | Impact on Electronic Properties |
|---|---|---|
| Indium Interstitial | Dominant low-energy defect | Induces recombination centers and deep hole traps; reduces hole mobility-lifetime product. researchgate.net |
| Iodine Vacancy | - | In related systems, creates donor levels near the conduction band, increasing electron conductivity. uwa.edu.au |
| Indium Vacancy | - | Investigated as a possible native point defect. researchgate.net |
| Iodine Antisite | - | Investigated as a possible native point defect. researchgate.net |
| Indium Antisite | - | Investigated as a possible native point defect. researchgate.net |
| Iodine Interstitial | - | Investigated as a possible native point defect. researchgate.net |
Theoretical Studies of Bonding and Charge Distribution
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a sophisticated model for describing chemical bonding by considering that atomic orbitals combine to form molecular orbitals delocalized over the entire molecule. For a heteronuclear diatomic molecule like Indium(I) Iodide, the atomic orbitals of indium and iodine would combine to form a set of bonding and antibonding molecular orbitals. The differing electronegativity of the two atoms would result in an asymmetric MO diagram, with the atomic orbitals of the more electronegative iodine being lower in energy. Consequently, the bonding molecular orbitals would have a larger contribution from iodine's atomic orbitals.
Force Constant Calculations for Indium(I) and Indium(III) Halide Complexes
The nature of the bonding in indium halide complexes has been investigated through force constant calculations. A simplified generalized quadratic valence force field has been utilized to calculate these constants for anionic Indium(I) species, specifically the trihalogenoindate(I) anions (InX32-, where X = Cl, Br, or I). sfu.ca
These calculations provide quantitative insight into the strength of the chemical bonds within these complexes. The results from these studies on Indium(I) complexes have been compared with data for isoelectronic species, namely tin(II) and antimony(III) halide anions (SnX3- and SbX3, respectively), to understand trends in bonding within this group of p-block elements. sfu.ca Such comparative studies are crucial for developing a broader understanding of the structural and bonding characteristics of these compounds.
Electron-Transfer Processes in Indium-Containing Systems
Indium(I) compounds can act as reducing agents in electron-transfer reactions, typically resulting in the formation of the more stable Indium(III) oxidation state. The mechanisms of these processes are of significant interest. Aqueous solutions of Indium(I) have been shown to reduce a variety of transition metal complexes, including those of Fe(III), Ir(IV), Cr(V), and Pt(IV), with all reactions yielding In(III). cdnsciencepub.com
The specific pathway of electron transfer can vary. For the reduction of Fe(III) complexes, the reaction is strongly promoted by the presence of halide ions (Cl-, Br-) or pseudo-halides (NCS-, N3-). The kinetic data suggest that the reaction proceeds through a bridged transition state, formatted as FeIII-Ligand-InI. This indicates an inner-sphere electron transfer mechanism, where a ligand temporarily bridges the two metal centers, facilitating the electron transfer. cdnsciencepub.com
In contrast, the reduction of IrCl62- proceeds at a rate that is somewhat slower than predicted by the Marcus model for outer-sphere reactions. cdnsciencepub.com In an outer-sphere mechanism, the coordination shells of the reactants remain intact, and the electron "jumps" from the reductant to the oxidant. For reactions involving a net change of two electrons, such as the reduction of Cr(V) or Pt(IV), multistep routes initiated by a single electron transfer are considered plausible, though direct two-electron pathways involving atom transfer cannot be definitively ruled out. cdnsciencepub.com
Reactivity and Reaction Mechanisms of Indium I Iodide in Chemical Transformations
Inorganic and Organometallic Reactions
Disproportionation Reactions of Indium(I) Halides
Indium(I) halides, including indium(I) iodide, are prone to disproportionation, particularly in the presence of donor solvents or in aqueous solutions. doubtnut.comrsc.org In this process, indium(I) is simultaneously oxidized to indium(III) and reduced to indium metal (In(0)). The general equation for this reaction is:
3InX(aq) → 2In(s) + InX₃(aq)
This disproportionation is a key consideration in the synthetic applications of indium(I) halides, as the formation of indium metal can influence the course of a reaction. rsc.org For instance, the in-situ generation of highly reactive indium metal from the disproportionation of InI is a strategy employed in some organic syntheses. rsc.org In aqueous solution, the less stable In⁺ ion readily disproportionates to the more stable In³⁺ and indium metal. doubtnut.com
It is noteworthy that while indium(I) chloride undergoes disproportionation in aqueous solution, thallium(I) chloride (TlCl) does not, which is attributed to the greater stability of the +1 oxidation state for thallium due to the inert pair effect. doubtnut.com
Oxidative Insertion Reactions with Organic Substrates (e.g., C-X bonds)
Indium(I) iodide can undergo oxidative insertion into carbon-halogen (C-X) bonds of organic substrates. This reaction is a fundamental step in the formation of organoindium(III) species. The general mechanism involves the insertion of the In(I) center into the C-X bond, leading to an organoindium(III) dihalide.
R-X + InI → R-In(I)X
This reactivity is harnessed in various organic transformations. For example, indium(I) iodide has been shown to be an excellent catalyst for the α-selective allylation of ketones and hydrazones. nih.govresearchgate.net The insertion of indium into an allyl halide bond is a key step in indium-mediated allylations. encyclopedia.pub This process forms an organoindium intermediate that can then react with an electrophile. encyclopedia.pub
The insertion of indium(I) halides into dihalomethanes (CH₂X₂; X = Br, I) to yield In(III) compounds of the type X₂InCH₂X has also been reported. core.ac.uk Furthermore, an electron paramagnetic resonance (EPR) study has provided evidence that the insertion of indium into an alkyl halide bond is a radical process. nih.gov
Formation of Organoindium(III) Halides
The oxidative insertion of indium(I) iodide into C-X bonds directly leads to the formation of organoindium(III) halides. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. researchgate.netnih.gov
The reaction of alkyl halides with indium(I) bromide in the presence of lithium bromide has been shown to be an effective method for preparing primary, secondary, and even tertiary alkyl indium reagents. rsc.org These organoindium reagents can then participate in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.org
The general scheme for the formation of an organoindium(III) dihalide from an alkyl halide is:
R-X + InI → RInIX
These organoindium species can exist in equilibrium with other forms, such as R₂InI and InI₃, depending on the reaction conditions. wikipedia.org
Electron-Transfer Processes with Redox-Active Ligands (e.g., o-Quinones)
Indium(I) halides react with substituted ortho-quinones through a series of one-electron transfer processes. nationalmaglab.org These reactions lead to the formation of indium(III)-semiquinone or indium(III)-catecholate complexes, depending on the reaction pathway.
The proposed mechanism involves an initial one-electron transfer from the indium(I) species to the o-quinone, generating an indium(II) intermediate and a semiquinone radical anion. nationalmaglab.org This can be followed by further electron transfer and rearrangement reactions. For instance, the reaction of InX with 3,5-di-tert-butyl-o-benzoquinone (B121359) (TBQ) in a toluene (B28343)/pyridine (B92270) mixture yields dimeric indium(II) derivatives. nationalmaglab.org
Electron spin resonance (ESR) spectroscopy has been a crucial tool in studying these reactions, confirming the presence of radical species. nationalmaglab.orgnih.gov Studies with indium(II) iodide and various o-quinones have also demonstrated successive one-electron-transfer reactions, resulting in (SQ)InI₂ products, where SQ is the semiquinonate radical anion. nih.govnationalmaglab.org
| Reactants | Product(s) | Key Observations |
| InX (X = Cl, Br, I) + 3,5-di-tert-butyl-o-benzoquinone (TBQ) | Dimeric indium(II) derivatives | Involves an initial one-electron transfer process. nationalmaglab.org |
| In₂I₄ + TBQ | (TBSQ)InI₂(pic)₂ | Successive one-electron transfer reactions. nih.govnationalmaglab.org |
| InI₃ + para-Quinones | Stable 1:1 adducts | Diamagnetic in the solid state, but decompose in solution. rsc.orgrsc.org |
| InI₄⁻ + 3,5-di-tert-butyl-1,2-benzoquinone | I₃⁻ and InI(dbc)pic₂ | Apparent intermolecular electron transfer. rsc.orgrsc.org |
Coordination Chemistry with Neutral Donor Ligands
Indium(I) iodide itself does not readily form stable adducts with phosphine (B1218219) ligands. However, the chemistry of indium(III) iodide with phosphines is well-established and provides context for the potential coordination behavior of indium species in different oxidation states. Indium(III) iodide forms both 1:1 and 1:2 adducts with triphenylphosphine (B44618) (PPh₃), such as InI₃•PPh₃ and InI₃(PPh₃)₂. cdnsciencepub.comcdnsciencepub.com The formation of these adducts is dependent on the reaction conditions, particularly the solvent used. cdnsciencepub.com
In reactions where indium(I) iodide is a precursor or an intermediate, the presence of phosphine ligands can lead to the formation of indium(III)-phosphine adducts if oxidation occurs. For example, in a reaction mixture of indium(II) iodide and an o-quinone, the addition of excess triphenylphosphine resulted in the precipitation of InI₃•PPh₃. nationalmaglab.org This suggests that any indium(I) species present can be oxidized to indium(III) and subsequently coordinated by the phosphine.
Reactions with Nitrogen-Donor Ligands (e.g., Bipyridyl, Phenanthroline, Pyridine)
Indium(I) iodide exhibits a propensity to react with nitrogen-donor ligands, leading to the formation of coordination complexes. However, the stability and nature of these products are highly dependent on the reaction conditions and the specific ligand employed.
Solutions of indium(I) iodide in a pyridine/m-xylene (B151644) mixture are stable at temperatures below 243 K. At room temperature, these solutions undergo a slow disproportionation reaction, yielding indium metal and the indium(III) complex, triiodotris(pyridine)indium(III). iucr.org Crystallographic analysis of the latter reveals a neutral hexacoordinated indium(III) iodide complex with a meridional octahedral stereochemistry. iucr.org The In-I bond lengths are 2.8390(6) Å and 2.8676(3) Å, while the In-N bond lengths are 2.323(5) Å and 2.309(4) Å. iucr.org
With bidentate nitrogen-donor ligands like 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen), indium(I) halides also tend to form indium(III) complexes through disproportionation. psu.edu For instance, the reaction of indium(I) iodide with 1,10-phenanthroline can yield tris(1,10-phenanthroline)indium(III) iodide. publish.csiro.aupublish.csiro.au The reaction of indium halides with 4,4'-bipyridine (B149096) has been shown to produce two-dimensional coordination polymers. researchgate.net While specific studies focusing solely on InI with bipyridyl and phenanthroline leading to stable In(I) adducts are limited in the provided results, the general reactivity pattern suggests that disproportionation to In(0) and In(III) is a common pathway. psu.edusfu.ca The formation of In₂I₄·4(pyridine) has also been reported, which contains an indium-indium bond. cdnsciencepub.com
The interaction of indium(I) halides with nitrogen-donor ligands can be summarized in the following table:
| Ligand | Product(s) | Observations |
| Pyridine | In(metal), [InI₃(C₅H₅N)₃] | Stable InI solution below 243 K; disproportionation at room temperature. iucr.org |
| 2,2'-Bipyridyl | [In(bipy)₃]I₃ | Formed via disproportionation. psu.edumdpi.com |
| 1,10-Phenanthroline | [In(phen)₃]I₃ | Formed via disproportionation. publish.csiro.aupublish.csiro.au |
Interactions within Indium-Gold Cluster Compounds
Indium(I) halides, including InI, have been utilized in the synthesis of novel metal cluster compounds. Specifically, they have been shown to interact with gold complexes to form indium-gold cluster compounds. These reactions often involve the insertion of the low-valent indium species into a metal-halogen bond.
For example, the insertion of InBr into the Au-Br bond of [(Ph₃P)AuBr] has led to the formation of complex anionic and neutral Au₃In₃ cluster cores. nih.govacs.org While the provided search results focus on InBr, the reactivity is indicative of the potential role of InI in similar transformations due to the analogous nature of indium(I) halides. These clusters exhibit unique geometries, including very short Au-Au bonds. nih.govacs.org Density functional theory (DF) calculations on model systems, where iodine replaces InX₂(thf) units, have been used to understand the geometry and bonding in these clusters. nih.govacs.org The formation of these clusters highlights the ability of indium(I) halides to act as building blocks in complex inorganic architectures. The study of alloy formation between gold nanoparticles and indium atoms further underscores the affinity between these two elements. nih.gov
Indium(I) Iodide in Organic Synthesis
Indium(I) iodide has emerged as a valuable reagent in organic synthesis, particularly in mediating reductive radical processes. Its ability to act as a single-electron transfer (SET) agent facilitates a range of transformations. researchgate.netpsu.edu
Reductive Radical Processes
The utility of indium(I) iodide in radical reactions stems from its capacity to initiate radical formation through a single-electron transfer (SET) process. researchgate.netpsu.edu When InI reacts with an organic halide (R-X), it can transfer an electron to the substrate, leading to the formation of an indium(II) species and a radical anion of the organic halide, which then fragments to produce a carbon-centered radical (R•) and a halide anion.
Proposed Initiation Step: InI + R-X → [InI]⁺• + [R-X]⁻• → InIX + R•
This initiation mechanism is believed to be the key first step in various InI-mediated organic transformations. researchgate.netresearchgate.net The generation of the radical intermediate allows for subsequent carbon-carbon bond formation. psu.edu Evidence for a radical mechanism is often supported by the inhibition of the reaction in the presence of radical scavengers. psu.edumdpi.com
A significant application of indium(I) iodide-initiated radical chemistry is in intramolecular cyclization reactions. researchgate.netresearchgate.net For instance, α-carbonyl bromo-alkynes can undergo facile cyclization to produce substituted 4-methylene-tetrahydrofurans in high yields when treated with InI in acetonitrile, often under sonication. researchgate.net
The reaction is proposed to proceed via a 5-exo cyclization of a radical intermediate generated by the interaction of InI with the bromo-alkyne. researchgate.netnih.gov This process provides an efficient route to functionalized tetrahydrofuran (B95107) rings, which are common structural motifs in natural products.
Example of InI-Mediated Intramolecular Cyclization:
| Substrate | Reagent | Product | Reaction Type |
| α-carbonyl bromo-alkyne | InI | 4-methylene-tetrahydrofuran | 5-exo radical cyclization researchgate.netnih.gov |
In the context of these cyclization reactions, a subsequent step involving the newly formed radical and another indium species can occur, leading to a process known as reductive carboindation. researchgate.netnih.gov After the initial radical cyclization, the resulting vinyl radical can be trapped by another equivalent of InI or a related indium species to form an alkenylindium intermediate. nih.gov
Mediated and Catalyzed Reactions
Indium(I) iodide (InI) serves as a versatile mediator and catalyst in a variety of chemical transformations, facilitating carbon-carbon bond formation and the synthesis of complex molecules under mild conditions. Its utility is demonstrated in reactions ranging from classic organometallic-type additions to novel catalytic processes.
Barbier-Type Allylation and Reformatsky Reactions
Indium(I) iodide has been effectively employed to mediate Barbier-type allylation and Reformatsky reactions with carbonyl compounds. researchgate.net These reactions represent important methods for the formation of carbon-carbon bonds. In the presence of InI, aldehydes and ketones react with allylic halides or α-haloesters to produce the corresponding homoallylic alcohols and β-hydroxy esters, respectively. researchgate.netnitech.ac.jp
The Barbier-type reaction, which involves the in situ generation of an organometallic nucleophile that immediately reacts with an electrophile, is well-suited for mediation by indium and its compounds due to their tolerance of various functional groups and reaction conditions. thieme-connect.comconicet.gov.ar The reaction mediated by InI is believed to proceed through the formation of an allylindium(III) diiodide intermediate, which then acts as the nucleophilic species that adds to the carbonyl group. researchgate.net This approach avoids the separate preparation of a sensitive organometallic reagent. thieme-connect.com
Similarly, the Reformatsky reaction, which traditionally uses zinc to generate a zinc enolate from an α-haloester, can be successfully mediated by indium(I) iodide. researchgate.netnitech.ac.jp This method provides a valuable route to β-hydroxy esters, which are significant building blocks in organic synthesis. The use of InI offers a convenient alternative to other metals for these transformations. researchgate.netcapes.gov.br
Cleavage of Diselenides for Unsymmetrical Selenide Synthesis
A highly efficient, one-pot procedure for synthesizing unsymmetrical diorganyl selenides has been developed using indium(I) iodide to mediate the cleavage of diphenyl diselenide. acs.orgacs.orgnih.gov This method allows for the subsequent condensation with various alkyl or acyl halides at room temperature, providing a straightforward route to a diverse range of organoselenium compounds. acs.orgfigshare.comnih.gov
The reaction involves the facile cleavage of the Se-Se bond in diphenyl diselenide by InI, which generates a phenylselenolate anion. figshare.comnih.gov This anion then acts as a nucleophile, reacting in situ with an alkyl or acyl halide present in the mixture. figshare.comnih.gov This process is notable for its mild, neutral reaction conditions and operational simplicity. acs.orgacs.org
The methodology has demonstrated broad applicability with a wide array of alkyl halides, including primary, secondary, and even tertiary halides, as well as acyl halides like benzoyl chloride and acetyl chloride, to furnish the corresponding alkyl phenyl selenides and selenoesters in good to excellent yields. acs.org For instance, the reaction of tertiary alkyl bromides and benzoyl chloride proceeds effectively, which can be challenging with other methods. acs.org The reaction with crotyl bromide proceeds regioselectively, yielding only the α-addition product. acs.org This procedure has also been extended to the cleavage of diaryl disulfides for the synthesis of unsymmetrical sulfides and thioesters. figshare.comnih.gov
| Entry | Alkyl/Acyl Halide | Product | Time (min) | Yield (%) |
| 1 | n-C₈H₁₇Br | n-C₈H₁₇SePh | 5 | 97 |
| 2 | CH₃(CH₂)₅CH(Br)CH₃ | CH₃(CH₂)₅CH(SePh)CH₃ | 15 | 95 |
| 3 | c-C₆H₁₁Br | c-C₆H₁₁SePh | 20 | 92 |
| 4 | PhCH₂Br | PhCH₂SePh | 5 | 96 |
| 5 | PhCOCH₂Br | PhCOCH₂SePh | 10 | 94 |
| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂SePh | 5 | 95 |
| 7 | CH₃CH=CHCH₂Br | CH₃CH=CHCH₂SePh | 10 | 93 (α-adduct) |
| 8 | (CH₃)₃CBr | (CH₃)₃CSePh | 60 | 83 |
| 9 | PhCOCl | PhCOSePh | 15 | 72 |
| 10 | CH₃COCl | CH₃COSePh | 20 | 52 |
Table 1: Synthesis of Unsymmetrical Selenides and Selenoesters via InI-Mediated Cleavage of Diphenyl Diselenide. Data sourced from research findings. acs.orgacs.org
Alpha-Addition Reactions (e.g., Alpha-Methylallylboronate to N-Acylhydrazones)
Indium(I) iodide has been identified as an effective catalyst for the formal α-addition of α-methylallylboronate to N-acylhydrazones. researchgate.netnih.govfao.org This reaction is characterized by its high degree of regioselectivity and diastereoselectivity, yielding the corresponding anti-α-adducts in high yields. researchgate.netu-shizuoka-ken.ac.jporcid.org The presence of an alcohol additive is crucial for the success of the transformation. researchgate.netfao.org
The reaction provides a valuable method for the synthesis of homoallylic amine derivatives, which are important synthetic intermediates. researchgate.net While the addition of substituted allylmetal nucleophiles to C=N bonds can often lead to a mixture of α- and γ-adducts, the InI-catalyzed system demonstrates remarkable control, favoring the formation of the formal α-adducts. researchgate.net
The choice of alcohol additive and solvent has a significant impact on the reaction's efficiency and selectivity. Studies have shown that alcohols like ethanol (B145695) (EtOH) can lead to high yields, while different solvents can influence both the yield and the regio- and diastereoselectivity of the product. researchgate.net For example, using toluene as the solvent, the reaction proceeds effectively to give the desired anti-α-adducts. researchgate.net
| Entry | Alcohol Additive | Solvent | Yield (%) | α/γ Ratio | anti/syn Ratio |
| 1 | None | Toluene | 9 | >99:1 | 7:93 |
| 2 | MeOH | Toluene | 57 | >99:1 | 13:87 |
| 3 | EtOH | Toluene | 86 | >99:1 | 12:88 |
| 4 | i-PrOH | Toluene | 29 | >99:1 | 3:97 |
| 5 | t-BuOH | Toluene | 8 | >99:1 | 1:99 |
| 6 | PhOH | Toluene | 20 | >99:1 | 15:85 |
Table 2: Effect of Alcohol Additives on the InI-Catalyzed α-Addition of α-Methylallylboronate to an N-Acylhydrazone. researchgate.net
Methoxycarbonylation of Alkyl Iodides
Indium(I) iodide is a key component in the copper-catalyzed and indium-mediated methoxycarbonylation of unactivated alkyl iodides. nih.govmolaid.com This reaction utilizes carbon monoxide (CO) at balloon pressure to synthesize a variety of alkyl esters, including those with quaternary carbon centers, which represents a significant achievement in ester formation. nih.govrsc.org
Catalytic Allylation of Acylhydrazones
Indium(I) iodide plays a crucial role as a catalyst in the allylation of acylhydrazones, a powerful transformation for synthesizing chiral homoallylic amines. acs.orgacs.orgscite.ai One notable application is in the palladium-catalyzed umpolung allylation of hydrazones with allyl acetates. acs.org In this system, the presence of InI is critical for the redox transmetalation process, leading to products with excellent diastereoselectivity (up to 99:1). acs.org
Furthermore, a general catalytic method for the allylation of acylhydrazones has been developed using an indium(I) catalyst with pinacolyl allylboronate. acs.org This highlights the versatility of InI in promoting C-C bond formation with imine derivatives. These indium-mediated or catalyzed reactions are attractive due to their operational simplicity, mild conditions, and high functional group tolerance. acs.orgscite.ai
Advanced Research Applications of Indium I Iodide Materials
Optoelectronic Devices
Indium(I) iodide's favorable electronic and optical characteristics have led to its exploration in a range of optoelectronic devices.
Semiconductor Applications in Thin-Film Transistors
Indium(I) iodide is utilized in the production of semiconductors for electronic components like thin-film transistors (TFTs). nanorh.com Its inherent properties as a semiconductor material make it a candidate for applications in electronics. zegmetal.com While much of the focus on indium-containing compounds in displays has been on Indium Tin Oxide (ITO) as a transparent conductive layer, the semiconducting nature of indium halides like InI suggests potential for active device layers. indium.comspiedigitallibrary.org
Photodetector Fabrication and Performance Evaluation
Indium(I) iodide has shown considerable promise in the fabrication of photodetectors. nanorh.com Researchers have successfully fabricated photodetectors from InI crystal slices, which demonstrated high quantum efficiency (over 60%) in the 300 nm to 600 nm wavelength range and uniform photo-response. spiedigitallibrary.org These photodetectors have even been coupled with scintillators for applications in nuclear radiation spectroscopy. spiedigitallibrary.org
Recent studies on photodetectors based on InI flakes have reported impressive performance metrics. These devices exhibit a high on/off ratio of approximately 104, a specific detectivity of 4.2 x 1012 Jones, and a fast response time of 10 ms. researchgate.net The fabrication of these high-performing photodetectors was achieved through methods like space-confined physical vapor deposition to produce ultrathin InI flakes. researchgate.netnih.gov The performance of these photodetectors is comparable to other well-known 2D materials. researchgate.net
Table 1: Performance of Indium(I) Iodide-Based Photodetectors
| Parameter | Value | Reference |
|---|---|---|
| On/Off Ratio | ~104 | researchgate.net |
| Specific Detectivity (D*) | 4.2 x 1012 Jones | researchgate.net |
| Response Time | 10 ms | researchgate.net |
| Quantum Efficiency | > 60% (300-600 nm) | spiedigitallibrary.org |
| External Quantum Efficiency (EQE) | 1600% | researchgate.net |
Light-Emitting Diodes (LEDs) and Luminescent Materials
Indium halides, including those based on indium(I) iodide, are being explored for their potential in light-emitting diodes (LEDs) and as luminescent materials. nanorh.comacs.org While some research has focused on Indium(III) iodide for these applications, the broader family of indium halides is recognized for its luminescent properties. chemimpex.com For instance, zero-dimensional (0D) organic indium halides have been shown to exhibit broadband yellow light emission with near-unity photoluminescence quantum yields (PLQYs). acs.org These materials can be used as down-conversion phosphors to fabricate white LEDs with a high color rendering index (CRI) of over 90. acs.org Although direct fabrication of LEDs using solely Indium(I) iodide is not extensively detailed, related indium nitride-based LEDs, which can be synthesized from indium iodide precursors, show promise with narrow band-gap values suitable for near-infrared applications. researchgate.net
Photoreversible Switching for Advanced Display and Anticounterfeiting Technologies
Luminescent inks based on 0D indium halides have been developed that exhibit photoreversible switching. acs.org This property allows for the creation of patterns that can be visibly transformed under alternating UV and visible light, making them highly suitable for advanced anticounterfeiting applications. acs.orgresearcher.life The luminescent ink can be used to print various patterns that display this visible-to-invisible transformation. acs.org This technology leverages the unique photophysical properties of indium halide compounds to create robust and secure anti-counterfeiting measures. researchgate.net
Energy Conversion Technologies
The potential of indium(I) iodide extends to energy conversion, particularly in the development of next-generation solar cells.
Photovoltaic Applications: Lead-Free Perovskite-Inspired Materials
Indium(I) iodide has attracted considerable attention as a potential environmentally friendly alternative to lead-based halide perovskites in photovoltaic applications. rsc.orgsigmaaldrich.comsigmaaldrich.com The photovoltaic effect has been observed in thin films of indium(I) iodide, sparking interest in its use as a light-absorbing material in solar cells. rsc.orgacs.orgosti.gov
Research has focused on depositing and characterizing InI films for solar cell applications. acs.org However, initial studies have shown that while InI does exhibit a photovoltaic effect, the power conversion efficiency of non-optimized solar cells has been modest, reaching up to 1.0%. rsc.org One of the challenges identified is the potential for defects, such as iodine vacancies, which can act as recombination centers and limit device performance. acs.org
The structural and electronic anisotropy of InI films also plays a crucial role. rsc.org Studies have shown that the orientation of the InI crystallites relative to the substrate significantly impacts device performance, with lateral device geometries showing more promising results for photoconductivity than vertical solar cell structures. rsc.org Despite the current limitations in power conversion efficiency, the exploration of indium(I) iodide and other indium-based perovskite-inspired materials continues to be an active area of research, aiming to develop stable and non-toxic alternatives for future solar energy technologies. chinesechemsoc.orgacs.org
Investigation of Lone Pair s-Electron Contribution to Optoelectronic Properties
The optoelectronic properties of indium(I) iodide are intrinsically linked to the presence of a lone pair of 5s² electrons on the indium cation (In⁺). imperial.ac.ukosti.gov This feature is a key area of investigation, as it is believed to be responsible for some of the material's promising, yet complex, characteristics.
The contribution of these lone pair s-electrons to the valence band is a significant factor. osti.govcambridge.org This contribution can lead to a more dispersive valence band, which in turn results in a low hole effective mass, a desirable trait for efficient charge transport in optoelectronic devices. osti.govcambridge.org The interaction between the indium 5s and iodine 5p orbitals in the valence band, and the character of the indium 5p orbitals in the conduction band, give rise to a direct band gap. osti.gov Theoretical calculations and experimental measurements place this band gap at approximately 1.98 to 2.0 eV. osti.gov
However, the role of the lone pair is not without its complexities. While the presence of a lone-pair-containing metal has been suggested to improve defect tolerance in some halide perovskites, this is not a universal rule. osti.govosti.gov In the case of InI, while the lone pair contributes to favorable band structure, it does not prevent the formation of deep-level defects, particularly iodine vacancies. osti.govacs.org The existence of a 5s² electron pair in In⁺ can create an unfavorable bonding situation in high-symmetry structures due to closed-shell repulsion. researchgate.net This leads to InI preferring a lower-symmetry TlI-type structure at ambient pressure. researchgate.net The stereochemically active lone pair is considered to be a factor in the anharmonic lattice dynamics observed in materials with similar electronic configurations. osti.govarxiv.org
The ambiphilic nature of indium(I), possessing both vacant p-orbitals and a lone pair of electrons, allows it to act as both a Lewis acid and a Lewis base. acs.orgnih.gov This dual reactivity, influenced by ligands or counteranions, offers unique possibilities in catalysis and materials design. acs.orgnih.gov
Strategies for Defect Tolerance in Photovoltaic Materials
Indium(I) iodide has been explored as a potential lead-free alternative for photovoltaic applications, but its performance is often limited by defects. osti.govacs.orgresearchgate.net Specifically, iodine vacancies are prone to forming deep recombination centers within the bandgap, which can hinder device efficiency. osti.govacs.org
Research has focused on understanding and mitigating these defects. While the presence of a lone pair on the metal cation is a proposed criterion for defect tolerance, studies on InI have shown that this alone is insufficient to prevent the formation of detrimental anion vacancies. imperial.ac.ukosti.gov Theoretical calculations have indicated that while cation vacancies in InI might be shallow, anion vacancies can be deep. osti.gov This aligns with the experimental observation that despite having reasonably high carrier lifetimes and mobility-lifetime products in single crystals, thin-film solar cells based on InI have shown modest power conversion efficiencies, reaching up to approximately 0.4%. osti.gov
Strategies to improve defect tolerance in related perovskite materials often involve the introduction of additives to modify the crystal lattice and passivate defects. acs.orgacs.org While not directly applied to pure InI photovoltaics in the reviewed literature, these approaches highlight potential avenues for future research. For instance, in mixed tin-lead perovskites, the introduction of indium(III) iodide has been shown to fill tin(II) vacancies, leading to a more stable crystal structure and reduced trap state density. acs.orgacs.orgacs.orgnih.gov This suggests that intentional doping or alloying could be a viable strategy to enhance the performance of InI-based photovoltaic devices.
Further research into screening criteria for defect-tolerant materials has included InI as a candidate. osti.gov These studies have shown that while InI exhibits a carrier lifetime exceeding 1 ns, which is a promising benchmark, it does not reach the high lifetimes of hybrid lead-halide perovskites, indicating that the current understanding of defect tolerance is still evolving. osti.gov
Modulation of Perovskite Crystal Lattices for Stability Enhancement
While indium(I) iodide itself is a simple binary compound, the use of indium, particularly as indium(III) iodide (InI₃), has been investigated as a strategy to modulate the crystal lattices of more complex perovskite materials to enhance their stability. acs.orgacs.orgnih.gov This is particularly relevant for tin-lead (Sn-Pb) mixed-halide perovskites, which are promising for tandem solar cells but suffer from the instability of the tin(II) state. acs.orgacs.orgnih.gov
The introduction of InI₃ into Sn-Pb perovskite films has been shown to have several beneficial effects. It is believed that the indium cations can substitute for tin(II) vacancies within the perovskite crystal structure, resulting in a more stable lattice. acs.orgacs.orgnih.govqut.edu.au This substitution can lead to improved film morphology, enhanced crystallinity, and a reduction in trap state density and non-radiative recombination. acs.orgacs.orgnih.gov
These improvements at the crystal lattice level translate into better device performance and stability. For example, Sn-Pb based perovskite solar cells modified with InI₃ have demonstrated an increase in power conversion efficiency from 17.2% to 18.1%. acs.orgacs.orgnih.gov Furthermore, these modified films exhibit enhanced stability when exposed to elevated temperatures and humid air. acs.orgacs.orgnih.gov The use of additives like indium iodide can also strengthen the interaction between the perovskite solute and the solution during film formation, leading to the growth of larger perovskite crystals and a more stable lattice structure that can suppress light-induced halide segregation.
It is important to note that the primary focus of this research has been on the use of indium(III) iodide. The direct application of indium(I) iodide for perovskite lattice modulation is less explored in the provided context, likely due to the different oxidation state and its own set of stability considerations.
Radiation Detection Systems
Indium(I) iodide is a promising material for the development of room-temperature semiconductor radiation detectors. nasa.govaip.org Its high atomic number and density provide significant stopping power for X-rays and gamma-rays. iit.edu
X-ray and Gamma-ray Detector Material Development
Indium(I) iodide single crystals have been investigated as a material for room-temperature X-ray and gamma-ray detectors. nasa.govresearchgate.net The high atomic numbers of both indium and iodine, combined with the material's density, give InI detectors a high photon stopping power, which is comparable to that of cadmium telluride (CdTe) based detectors. iit.edu Researchers have successfully fabricated semiconductor radiation detectors from single crystal wafers of InI. osti.govcapes.gov.br These devices have been tested both as direct radiation detectors and as optical detectors coupled with a scintillator crystal. osti.govcapes.gov.br
Initial performance of these InI-based detectors has been described as encouraging. osti.govcapes.gov.br However, a notable challenge is the chemical instability of the crystals, which can affect detector performance and longevity. osti.govcapes.gov.br Improvements in detector performance are anticipated through the enhancement of InI crystal purity and the optimization of device configurations. capes.gov.br The thermophysical properties of InI, such as its anisotropic thermal expansion, have been studied to improve crystal growth processes through simulation. researchgate.net
The development of InI detectors is part of a broader effort to find and develop room-temperature semiconductor detectors (RTSDs) that offer high-energy resolution without the need for cryogenic cooling. aip.org Such detectors are crucial for applications in nuclear security, medical imaging, and astrophysics. aip.orgtaylorfrancis.com
Cryogenic Calorimetry for Nuclear Decay Studies (e.g., ¹¹⁵In Beta Decay)
Indium(I) iodide has found a specialized application in the field of nuclear physics, specifically in cryogenic calorimetry for the study of rare nuclear decays. A notable example is its use in the precise measurement of the 4th-forbidden β decay of Indium-115 (¹¹⁵In). colab.wsgssi.itarxiv.orgresearchgate.net
Cryogenic calorimeters based on indium iodide crystals are used to simultaneously measure the spectral shape and half-life of this decay. colab.wsarxiv.orgresearchgate.net This is achieved by operating the detector at extremely low temperatures, where the small energy deposition from the beta decay can be measured with high precision. The ACCESS (Array of Cryogenic Calorimeters to Evaluate Spectral Shapes) project, for instance, utilizes this technique. colab.wsgssi.it
These precise measurements are crucial for nuclear theory, as they provide data-driven insights to refine calculations of nuclear matrix elements. gssi.it One of the key parameters that can be investigated through these forbidden β decays is the axial coupling constant, gA, which is a significant source of uncertainty in calculations related to neutrinoless double-beta decay. colab.wsresearchgate.net By employing an enhanced spectrum-shape method, studies using InI calorimeters have achieved accurate, simultaneous determination of the spectral shape, gA, and the half-life of ¹¹⁵In. colab.wsgssi.itarxiv.orgresearchgate.net One such study, using an interacting shell model that best fit the data, determined the half-life of this decay to be (5.26 ± 0.06) × 10¹⁴ years. colab.wsarxiv.orgresearchgate.net
Specialized Chemical Reagents and Catalysts
Indium(I) iodide serves as a valuable reagent and catalyst in organic synthesis, prized for its unique reactivity. acs.orgnih.govzegmetal.com Its utility stems from its nature as a low-oxidation state indium compound, which can exhibit ambiphilic character, acting as both a Lewis acid and a Lewis base. acs.orgnih.gov
As a reagent, InI is used to initiate various organic reactions. For example, it can be used to prepare indium cluster and chain compounds. fishersci.com It also facilitates the cleavage of diselenide or disulfide bonds and can be used in cyclization reactions. fishersci.comcdnsciencepub.com Indium(I) iodide promotes the cleavage of dialkyl disulfides to generate thiolate anions, which can then participate in Michael additions to conjugated carbonyl compounds or in the regioselective ring-opening of epoxides. cdnsciencepub.com
In the realm of catalysis, InI has been identified as a promising catalyst, particularly for the carbonylation of methanol (B129727) to produce acetic acid. samaterials.com It has been shown to be an excellent catalyst for α-selective allylations of C(sp²) electrophiles like ketones and hydrazones. acs.orgnih.gov In combination with chiral ligands, indium(I) iodide has been used to develop highly enantioselective allylation, crotylation, and α-chloroallylation reactions. acs.orgnih.govnih.gov These reactions often proceed with unusual constitutional selectivities and high diastereoselectivities. acs.orgnih.gov The development of catalytic methods using indium(I) compounds is significant as indium-based reagents are generally considered to have low toxicity and are tolerant of various functional groups. acs.orgnih.gov
Development of Organoindium Reagents for Selective Synthesis
Indium(I) iodide (InI) serves as a crucial precursor in the generation of organoindium reagents, which are valued in organic synthesis for their moderate reactivity, high chemoselectivity, and tolerance of various functional groups. researchgate.netnih.gov These characteristics make them appealing alternatives to more reactive organometallics like organolithium or organomagnesium reagents. dicp.ac.cn The direct insertion of indium into organic halides is a primary method for forming these reagents. For instance, a catalytic amount of iodine can facilitate the direct insertion of indium into alkyl iodides to produce alkylindium reagents efficiently. dicp.ac.cn
A significant advancement involves the direct treatment of aryl iodides with indium metal, often in the presence of lithium chloride, to form arylindium reagents. nih.govresearchgate.net These in-situ generated reagents can participate in a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov This method is notable for its ability to create functionalized organoindium reagents, as it tolerates sensitive groups like ketones, aldehydes, and esters. researchgate.net The resulting arylindium compounds readily couple with functionalized aryl iodides, including those containing protic N-H or O-H groups, under palladium catalysis to form biaryl compounds. researchgate.net
Furthermore, indium(I) iodide has been used to promote specific reactions, such as the 1,2-addition of allyl and benzyl (B1604629) groups to α,β-unsaturated nitriles, which selectively yields conjugated imines. researchgate.net It also initiates radical cyclizations; for example, functionalized bromo-alkynes can be converted to substituted tetrahydrofurans in the presence of InI, which is believed to initiate the reaction through a single-electron transfer process. researchgate.netnih.gov
Table 1: Selected Syntheses Utilizing Indium(I) Iodide-Derived Reagents
| Reagent System | Substrate | Product Type | Key Features |
| InI / Allyl Bromide | α,β-Unsaturated Nitrile | Conjugated Imine | Exclusive 1,2-addition to the nitrile group. researchgate.net |
| InI | α-Carbonyl Bromo-Alkyne | Substituted Tetrahydrofuran (B95107) | Proceeds via a 5-exo radical cyclization. researchgate.netnih.gov |
| Indium / I₂ (catalyst) / Alkyl Iodide | Aryl Halide | Alkylated Arene | Pd-catalyzed cross-coupling with good functional group tolerance. dicp.ac.cn |
| Indium / LiCl / Aryl Iodide | Aryl Halide / Acyl Halide | Biaryl / Aryl Ketone | In-situ formation of arylindium reagent; Pd-catalyzed coupling. nih.govresearchgate.net |
Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formations
Indium(I) iodide has emerged as a potent catalyst in its low +1 oxidation state, offering unique reactivity distinct from the more common indium(III) Lewis acids. nih.govresearchgate.netacs.org Its ability to act as both a Lewis acid (due to vacant p-orbitals) and a Lewis base (due to a lone pair of electrons) allows it to function as an ambiphilic catalyst. nih.govresearchgate.netacs.org This dual nature is central to its effectiveness in promoting carbon-carbon bond formations. nih.govresearchgate.net
A prime example of its catalytic prowess is in the α-selective allylation of C(sp²) electrophiles, such as ketones and hydrazones, using allylboronates. nih.govresearchgate.netacs.org In these reactions, indium(I) iodide is proposed to act as a metallic Lewis base, activating the Lewis acidic boron-based pronucleophile. nih.govresearchgate.net This approach represents one of the first synthetic methods to use a catalytic amount of an indium(I) compound. researchgate.netacs.org The combination of an indium(I) source with a chiral ligand, such as a semicorrin, has enabled the development of highly enantioselective allylation, crotylation, and α-chloroallylation reactions. nih.govresearchgate.net
While research has heavily focused on C-C bond formation, indium(I) iodide also plays a role in constructing carbon-heteroatom bonds. It can promote the cleavage of diphenyl diselenide and diphenyl disulfide, with the resulting species undergoing subsequent palladium(0)-catalyzed condensation with vinylic bromides to form vinyl selenides and sulfides. dntb.gov.ua Carbometalation and heterometalation reactions using indium compounds are significant methods for creating both carbon-carbon and carbon-heteroatom bonds simultaneously with carbon-metal bonds. nih.gov
Table 2: Indium(I) Iodide in Catalytic Bond Formations
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Outcome |
| Allylation (C-C) | Ketones, Hydrazones | Allylboronates | InI | α-selective allylation. nih.govresearchgate.netacs.org |
| Enantioselective Allylation (C-C) | Hydrazones | Allylboronates | InI / Chiral Semicorrin Ligand | Highly enantioselective and diastereoselective. nih.govresearchgate.net |
| Vinyl-Heteroatom Coupling (C-Se, C-S) | Vinylic Bromides | Diphenyl Diselenide / Disulfide | InI / Pd(0) | Formation of vinyl selenides/sulfides. dntb.gov.ua |
High-Pressure Material Science and Polymorphism Studies
The application of high pressure and high temperature can induce significant changes in the structure and properties of materials, leading to the formation of new polymorphs with distinct characteristics. arxiv.org In the case of indium triiodide (InI₃), high-pressure synthesis techniques have successfully produced a layered rhombohedral polymorph, designated HP-InI₃, which is metastable at ambient conditions. arxiv.orgrsc.org
The ambient-pressure polymorph (AP-InI₃) is a molecular solid with a monoclinic structure and appears as a light-yellow material. arxiv.orgrsc.org In contrast, the high-pressure polymorph (HP-InI₃) possesses a layered honeycomb structure based on InI₆ octahedra sharing edges. arxiv.orgrsc.org This structural difference manifests in its physical properties; HP-InI₃ is orange in color. rsc.org Diffuse reflectance measurements indicate a significant difference in their electronic band gaps, with the value for HP-InI₃ being considerably lower than that of AP-InI₃. arxiv.orgrsc.org The synthesis of the layered honeycomb HP-InI₃ underscores the potential of high-pressure methods to explore and create novel solid-state materials with unique structures that cannot be accessed through traditional synthetic routes. arxiv.orgrsc.org Further studies on the indium-iodine system may reveal even more complex polymorphic behaviors. arxiv.orgrsc.org
Table 3: Comparison of Ambient-Pressure and High-Pressure Polymorphs of Indium Triiodide
| Property | Ambient-Pressure (AP-InI₃) | High-Pressure (HP-InI₃) |
| Synthesis Condition | Ambient Pressure | High Pressure, High Temperature |
| Crystal System | Monoclinic | Rhombohedral (R-3) arxiv.orgresearchgate.net |
| Structure | Molecular (In₂I₆ dimers) arxiv.org | Layered Honeycomb (InI₆ octahedra) arxiv.orgrsc.org |
| Color | Light-Yellow rsc.org | Orange rsc.org |
| Band Gap (Indirect) | ~2.71 eV arxiv.orgrsc.org | ~2.01 eV arxiv.orgrsc.org |
Additive in Metal Halide Lamps
Indium(I) iodide is an important additive in the manufacturing of metal halide lamps. sinosantech.comsamaterials.comnih.gov These high-intensity discharge lamps rely on the radiation from a mixture of vaporized mercury and metal halides. The addition of specific metal halides, such as indium iodide, serves to enhance the lamp's performance in several key areas. sinosantech.comsamaterials.com
Theoretical Modeling and Simulation in Indium I Iodide Research
First-Principles Calculations for Material Design and Property Prediction
First-principles calculations, primarily based on density functional theory (DFT), are a cornerstone of theoretical research on InI. researchgate.net These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties from the ground up, without empirical parameters.
Researchers have employed DFT to investigate the structural and electronic properties of both bulk and two-dimensional (2D) forms of InI. researchgate.netaps.org Calculations have shown that monolayer and few-layer InI are stable, with a weak interlayer interaction that suggests mechanical exfoliation is a feasible method for producing these 2D structures. researchgate.netaps.org Theoretical predictions of the electronic band structure of bulk InI show a direct band gap of approximately 1.88 eV, which is in good agreement with the experimental value of around 2.00 eV. researchgate.netaps.org This direct band gap is a crucial property for optoelectronic applications.
The power of first-principles calculations lies in their ability to predict how material properties can be tuned. For instance, studies have shown that the electronic structure of InI can be modified by stacking layers and applying external strain. researchgate.netaps.org The band gap size has been found to be a linear function of the inverse number of layers, offering a pathway to design few-layer structures for specific optoelectronic applications in the visible optical range. researchgate.netaps.org Furthermore, applying in-plane tensile or hydrostatic compressive stress can vary the band gap size and even induce a semiconductor-to-metal transition. researchgate.net
DFT calculations have also been instrumental in understanding the nature of chemical bonding in InI. The hybridization between the Indium 5s and Iodine 5p orbitals in the valence band, and the character of the Indium 5p orbitals in the conduction band, are key to its electronic properties. osti.gov
Table 1: Comparison of Calculated and Experimental Properties of Indium(I) Iodide
| Property | Calculation Method | Calculated Value | Experimental Value |
| Band Gap (Bulk) | Hybrid Functional (DFT) | 1.88 eV researchgate.netaps.org | ~2.00 eV researchgate.netaps.org |
| Interlayer Interaction Energy | DFT | ~160 meV/atom researchgate.netaps.org | - |
This table presents a comparison of theoretically calculated and experimentally determined properties of InI, demonstrating the accuracy of first-principles methods.
Molecular Dynamics Simulations for Crystal Growth and Defect Dynamics
While first-principles calculations are excellent for understanding static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of atoms in a material over time. MD simulations model the movement of atoms based on the forces between them, which can be derived from first-principles calculations or empirical potentials. These simulations are particularly useful for studying processes like crystal growth and the behavior of defects.
In the context of InI, MD simulations can be used to model the deposition and growth of thin films, a crucial process for creating devices. These simulations can reveal how different growth conditions, such as substrate temperature and deposition rate, affect the resulting crystal structure and film quality.
Furthermore, MD is a powerful tool for investigating the dynamics of point defects, such as vacancies and interstitials, within the InI lattice. The movement and interaction of these defects can significantly impact the material's electronic and optical properties. iaea.orgresearchgate.networktribe.com For example, iodine vacancies are believed to be a key defect in InI, potentially creating deep-level traps that can hinder photovoltaic performance. osti.gov MD simulations can help to understand the diffusion pathways and kinetics of these vacancies, providing valuable information for developing strategies to mitigate their detrimental effects.
Recent advancements have seen the rise of machine learning force fields, which can be trained on data from first-principles calculations to enable large-scale and long-time MD simulations with near-DFT accuracy. rsc.org This approach holds significant promise for studying complex phenomena in InI, such as the interaction of defects with grain boundaries and the long-term stability of the material.
Computational Approaches for Predicting Reactivity and Reaction Pathways
Computational chemistry methods are employed to predict the reactivity of InI and to elucidate the mechanisms of chemical reactions in which it participates. nih.govmdpi.comacs.orgarxiv.orgreddit.com These approaches can range from quantum mechanical calculations on small molecular clusters to more complex models that include the effects of solvents and catalysts.
For instance, DFT calculations can be used to study the adsorption of molecules on InI surfaces, which is relevant for applications in sensing and catalysis. By calculating the binding energies and geometries of different adsorbates, researchers can predict the selectivity and sensitivity of InI-based sensors.
Computational methods are also crucial for understanding the reaction pathways of InI synthesis and degradation. For example, simulations can help to identify the intermediate species and transition states involved in the formation of InI from its precursors, providing insights that can be used to optimize reaction conditions and improve yields. Similarly, the decomposition pathways of InI in the presence of air and moisture can be modeled to understand its stability and to develop strategies for encapsulation and protection. cdnsciencepub.com
In the context of its use in devices, computational modeling can predict the reactivity of InI with other materials it comes into contact with, such as electrodes and charge transport layers. This information is vital for designing stable and efficient device architectures. udc.es For example, DFT calculations have been used to investigate the reaction of indium(III) dithiolene complexes with iodine, leading to the formation of indium iodide species. cdnsciencepub.com
Table 2: Examples of Computationally Studied Reactions Involving Indium Iodide Species
| Reaction Type | Computational Method | Key Findings |
| Reaction of Indium(III) dithiolene with I₂ | DFT | Elucidation of the formation of [NEt][InI₄] and other products. cdnsciencepub.com |
| Indium(III)-catalyzed cycloisomerization | DFT | Supported a two-step mechanism involving a nonclassical carbocation intermediate. udc.es |
| Oxidation of iodide | DFT | Investigated orbital pathways for intermolecular electron transfer. nih.gov |
This table showcases how computational methods are used to understand the reactivity and reaction mechanisms of indium-iodide-related compounds.
Interfacing Computational and Experimental Data for Comprehensive Understanding
The most powerful approach to understanding InI involves a close synergy between theoretical modeling and experimental investigation. newton.ac.uknewton.ac.ukmit.eduresearchgate.netrsc.org Computational predictions can guide experimental work by identifying promising avenues for research, while experimental results provide crucial validation and feedback for refining theoretical models.
For example, first-principles calculations that predict a tunable band gap in InI through strain can motivate experimentalists to develop techniques for applying strain to InI thin films and to measure the resulting changes in their optical properties. researchgate.net Conversely, experimental observations of unexpected defect behavior can prompt theorists to develop new models that incorporate more complex defect structures or interactions. rsc.org
This iterative process of prediction, synthesis, characterization, and refinement is essential for accelerating the development of InI-based technologies. For instance, while initial computational studies suggested that InI could be a promising photovoltaic material, subsequent experimental work revealed limitations likely due to defects. osti.govrsc.org This discrepancy highlights the need for more sophisticated theoretical models that can accurately predict defect formation energies and their impact on carrier recombination. osti.gov
By integrating data from various experimental techniques, such as X-ray diffraction, spectroscopy, and microscopy, with the insights from theoretical simulations, a more complete and accurate picture of InI can be constructed. nih.gov This comprehensive understanding is critical for overcoming the current challenges and unlocking the full potential of indium(I) iodide in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
